4-Bromo-1,3-thiazole-2-sulfonyl fluoride
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Overview
Description
4-Bromo-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C3HBrFNO2S2 and a molecular weight of 246.07.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3-thiazole-2-sulfonyl fluoride typically involves the reaction of 4-bromo-1,3-thiazole with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,3-thiazole-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation Reactions: The thiazole ring can undergo oxidation under specific conditions.
Reduction Reactions: The sulfonyl fluoride group can be reduced to a sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include oxidized thiazole derivatives.
Reduction Reactions: Products include sulfonamide derivatives.
Scientific Research Applications
4-Bromo-1,3-thiazole-2-sulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1,3-thiazole-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to the modification of their activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-thiazole: A related compound with similar chemical properties but lacking the sulfonyl fluoride group.
1,3-Thiazole-2-sulfonyl fluoride: Similar structure but without the bromine atom.
Uniqueness
4-Bromo-1,3-thiazole-2-sulfonyl fluoride is unique due to the presence of both the bromine atom and the sulfonyl fluoride group.
Properties
IUPAC Name |
4-bromo-1,3-thiazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrFNO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNOLVIBOPAKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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